molecular formula C15H20Cl2N8O2 B610718 [2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride

Cat. No.: B610718
M. Wt: 415.3 g/mol
InChI Key: HSROPTGRSYJPJY-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It primarily targets ROCK1 and ROCK2 , with IC50 values of 5.6 nM and 6 nM respectively . ROCK1 and ROCK2 are serine/threonine kinases that play critical roles in various cellular processes such as cell motility, proliferation, and apoptosis.

Mode of Action

As a ROCK inhibitor, SB 772077B dihydrochloride binds to the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream targets . This inhibits the activity of ROCK1 and ROCK2, leading to changes in cell behavior.

Biochemical Pathways

The inhibition of ROCK1 and ROCK2 affects several biochemical pathways. These kinases are involved in the regulation of actin cytoskeleton, cell adhesion, and motility through the phosphorylation of several substrates such as myosin light chain and LIM kinases . By inhibiting ROCK1 and ROCK2, SB 772077B dihydrochloride can affect these pathways and their downstream effects.

Pharmacokinetics

Its solubility in water and dmso suggests that it could be well-absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 772077B dihydrochloride involves multiple steps, starting with the preparation of the aminofurazan core. The key steps include:

Industrial Production Methods: Industrial production of SB 772077B dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: SB 772077B dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminofurazan and imidazopyridine moieties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups .

Properties

IUPAC Name

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSROPTGRSYJPJY-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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